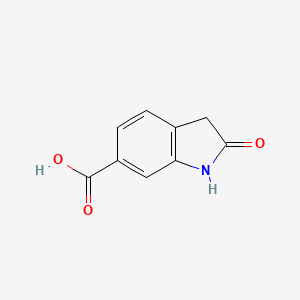

6-Carboxyoxindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVTJWRBSYRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428451 | |

| Record name | 6-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334952-09-9, 33495-09-9 | |

| Record name | 6-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Carboxyoxindole and Its Analogues

Classical and Contemporary Synthetic Approaches for the Oxindole (B195798) Core

The synthesis of the oxindole ring system has been a subject of extensive research, leading to a variety of classical and modern methods. These approaches can be broadly categorized into two main strategies: the formation of the oxindole ring through cyclization reactions and the functionalization of a pre-existing oxindole core. rsc.orgrsc.org

Ring-Closing Reactions for Oxindole Formation

Ring-closing reactions represent a fundamental approach to constructing the oxindole skeleton from acyclic precursors. rsc.org These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to complete the heterocyclic ring.

One of the earliest methods for oxindole synthesis, reported by Baeyer and Knop in 1866, involved the reduction of isatin (B1672199). rsc.org More contemporary approaches utilize transition metal-catalyzed reactions, which offer high efficiency and functional group tolerance. rsc.orgrsc.org For instance, palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides provides a direct route to oxindoles. researchgate.netorganic-chemistry.org This method is highly regioselective and avoids the need for pre-functionalized aromatic rings. researchgate.net

Radical-based ring closures have also emerged as a powerful tool for oxindole synthesis. nih.gov For example, the synthesis of ethoxycarbonyldifluoromethylated oxindoles from N-arylmethacrylamides proceeds through a radical-mediated cyclization that is energetically more favorable than a heterolytic process. nih.gov Computational studies have shown that the rate-determining step in this type of reaction is the formation of the arylmethacrylamide radical. nih.gov

Another notable strategy involves formal [3+2] cycloadditions. For instance, ketenes can react with aryl nitrones in a tandem [3+2]-cycloaddition- rsc.orgrsc.org-sigmatropic-rearrangement cascade, followed by hydrolysis, to yield oxindoles. rsc.orgrsc.org

Table 1: Selected Ring-Closing Reactions for Oxindole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Description |

| Intramolecular C-H Functionalization | α-Chloroacetanilides | Palladium acetate, 2-(di-tert-butylphosphino)biphenyl, triethylamine | Palladium-catalyzed cyclization to form the oxindole ring. researchgate.netorganic-chemistry.org |

| Radical Cyclization | N-Arylmethacrylamides | Radical initiator | Formation of the oxindole ring via a radical intermediate. nih.gov |

| [3+2] Cycloaddition | Ketenes, Aryl nitrones | Heat or catalyst | Tandem cycloaddition and rearrangement to form the oxindole core. rsc.orgrsc.org |

| Heck Reaction | Aniline (B41778) derivatives | Palladium catalyst | Intramolecular Heck reaction to form spirocyclic oxindoles. acs.org |

| Metathesis Reaction | 3,3-Diallyl oxindoles | Grubbs' catalyst | Ring-closing metathesis to form spiro-oxindoles. mdpi.com |

Functionalization of Pre-formed Oxindoles

An alternative to de novo ring synthesis is the functionalization of a pre-existing oxindole core. rsc.orgrsc.org This approach is particularly useful for introducing substituents at the C3 position, which is often crucial for the biological activity of oxindole derivatives. rsc.orgresearchgate.net

The α-arylation of oxindoles, for example, can be achieved using palladium catalysis. organic-chemistry.org This reaction allows for the introduction of an aryl group at the C3 position. Similarly, the C3 position can be functionalized through various other reactions, including alkylation, arylation, and the introduction of heteroatoms. chim.itunimi.it For instance, 3-alkyl oxindoles can be brominated at the 3-position and subsequently converted to 3-azido derivatives, which can then be transformed into other nitrogen-containing substituents. unimi.it

Cross-dehydrogenative coupling (CDC) reactions have also been developed for the C-H functionalization of oxindoles, offering a green and efficient method for forming C-C and C-X bonds. chim.it

Targeted Synthesis of the 6-Carboxyoxindole (B1588346) Scaffold

The synthesis of this compound requires specific strategies to introduce the carboxylic acid group at the 6-position of the oxindole ring. This can be achieved either by starting with a precursor that already contains the desired functionality or by introducing the carboxyl group at a later stage of the synthesis.

Strategies for Regioselective Carboxylation at the 6-Position

Regioselective functionalization of the benzene (B151609) ring of the oxindole system is key to synthesizing this compound. The inherent electronic properties of the oxindole ring direct electrophilic substitution, but achieving high regioselectivity can be challenging.

While direct carboxylation methods are less common, strategies often involve the use of starting materials where the future carboxyl group is already present in a protected form or as a precursor group. For example, starting with a bromo-substituted indole (B1671886) and then performing a carboxylation reaction is a potential route. Halogenation of indoles can lead to different regioselectivities; for instance, 5-bromoindole (B119039) is alkylated at the C6-position. nih.gov

Multi-step Reaction Sequences for this compound Synthesiswhiterose.ac.uk

The synthesis of this compound often involves multi-step reaction sequences. libretexts.orgyoutube.comyoutube.comyoutube.com These sequences are designed to build the molecule step-by-step, controlling the regiochemistry and introducing the required functional groups at the appropriate stages.

A plausible synthetic route could start from a commercially available substituted aniline. For instance, an aniline derivative with a substituent at the para-position relative to the amino group that can be later converted to a carboxylic acid. This aniline can then be used to construct the oxindole ring through one of the methods described in section 2.1.1.

Nucleophilic aromatic substitution (SNAr) reactions can be a powerful tool in the synthesis of precursors for this compound. kyoto-u.ac.jppressbooks.pub SNAr reactions involve the substitution of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. baranlab.org

In the context of this compound synthesis, an SNAr reaction could be used to introduce a nitrogen-containing side chain that will ultimately become part of the oxindole ring. For example, a di-nitro-substituted benzene derivative could react with a chiral acyl bicyclic lactam in an enantioselective SNAr reaction, which can then be further transformed into a spirooxindole. researchgate.net While this specific example leads to a spirooxindole, the principle of using SNAr to build complex precursors is applicable. The reaction of dibenzothiophene (B1670422) dioxides with anilines via sequential intermolecular and intramolecular SNAr reactions to form carbazoles also highlights the utility of this reaction type in building heterocyclic systems. kyoto-u.ac.jp

Reductive Cyclization Approaches

A primary strategy for synthesizing the oxindole ring system involves the reductive cyclization of ortho-substituted nitroaromatic compounds. For instance, the synthesis of this compound can be achieved starting from 4-carboxy-2-nitrophenylacetic acid. This precursor undergoes an intramolecular reaction where the nitro group is reduced to an amino group, which then cyclizes by attacking the adjacent acetic acid side chain to form the five-membered lactam ring characteristic of oxindoles.

Various reducing agents and conditions can be employed for this transformation. A common method involves the use of zinc dust in the presence of an acid, such as sulfuric acid, often in an ethanol (B145695) solvent at elevated temperatures. google.com Catalytic hydrogenation is another effective method, where hydrogen gas is used with a catalyst like platinum dioxide to reduce the nitro group, leading to cyclization. google.com Samarium(II) iodide (SmI2) has also been reported as a reagent for the reduction of 2-nitrophenylacetic acids to oxindoles under mild, neutral conditions. researchgate.net This reaction proceeds through the cleavage of the N-O bond and direct condensation with the neighboring carboxyl group. researchgate.net

The general scheme for the reductive cyclization of a substituted 2-nitrophenylacetic acid to form an oxindole is a well-established route in organic synthesis. clockss.org

Hydrolysis and Decarboxylation Steps

In some synthetic routes to 6-substituted oxindoles, hydrolysis and decarboxylation are crucial steps. google.com For example, a common precursor is a diester of a substituted arylmalonate. google.com The synthesis might begin with the reaction of a compound like 2,5-dichloronitrobenzene with a malonate diester anion. google.com

Following the formation of the 2-nitro arylmalonate diester, a sequence of reactions is initiated. google.com This can involve catalytic hydrogenation to reduce the nitro group, which can lead to in situ cyclization. google.com The resulting intermediate, a 2-oxindole-3-carboxylate ester, then undergoes hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to yield the final 6-substituted oxindole. google.comlibretexts.orgmasterorganicchemistry.com These steps are often carried out in a one-pot fashion, without the isolation of intermediates. google.com The hydrolysis is typically achieved using a base like potassium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water, while decarboxylation can be induced by heating. libretexts.orgresearchgate.net

Derivatization Strategies of this compound

The presence of a carboxylic acid group on the 6-position of the oxindole ring provides a versatile handle for further chemical modifications.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxyl group of this compound can readily undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis. libretexts.org

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org This reaction is reversible, and various techniques can be used to drive the reaction to completion, such as removing the water byproduct or using an excess of the alcohol. libretexts.org A variety of reagents have been developed to promote esterification under mild conditions, including the use of potassium hexafluorophosphate (B91526) (KPF6) as a promoter. nih.gov

Amidation is the reaction of the carboxylic acid with an amine to form an amide. libretexts.org This typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. lookchemmall.com Numerous coupling agents are available to facilitate this transformation, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which allows for the chemoselective amidation of both aliphatic and aromatic carboxylic acids with various amines under mild conditions. lookchemmall.com

These derivatization reactions are crucial for creating a library of compounds with potentially different biological activities or physical properties.

Methylthiomethyl (MTM) Ester Formation for this compound

A specific and useful derivatization of the carboxyl group is the formation of a methylthiomethyl (MTM) ester. rsc.orgresearchgate.net The MTM group can serve as a protecting group for carboxylic acids and can also act as an activating group for subsequent reactions. rsc.orgnih.gov

Catalyst-Free Methylthiomethylation Protocols

Recent research has focused on developing convenient and environmentally friendly methods for the synthesis of MTM esters. rsc.orgresearchgate.net One such protocol involves the direct reaction of a carboxylic acid with dimethyl sulfoxide (B87167) (DMSO) under traditional heating conditions, without the need for a catalyst. rsc.orgresearchgate.net This method is noted for its operational simplicity, broad substrate scope, and good tolerance for various functional groups. rsc.orgresearchgate.netrsc.org In a specific example, this compound was successfully converted to its MTM ester in a high yield of 97% using this catalyst-free protocol. researchgate.netnih.gov

DMSO as Solvent and Methylthiomethyl Source

In these catalyst-free methylthiomethylation reactions, dimethyl sulfoxide (DMSO) plays a dual role, acting as both the solvent and the source of the methylthiomethyl group. rsc.orgresearchgate.netrsc.org The reaction is believed to proceed through the formation of a DMSO enolate. rsc.orgresearchgate.net This methodology avoids the use of toxic reagents like methylthiomethyl chloride (MTM-Cl) and activating agents that were required in more traditional Pummerer rearrangement-based approaches. rsc.orgnih.govwikipedia.org The use of DMSO as the MTM source represents a greener and more cost-effective approach for the synthesis of MTM esters. ontosight.ai

Formation of Hydrazone and Oxadiazole Derivatives

The synthesis of hydrazone and 1,3,4-oxadiazole (B1194373) derivatives from carboxylic acid precursors is a well-established area of medicinal chemistry, driven by the diverse biological activities of these scaffolds. nih.govijper.orgresearchgate.net The general synthetic pathway commences with the esterification of a carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. nih.govresearchgate.net This hydrazide is a key intermediate for both hydrazone and oxadiazole synthesis.

For hydrazone formation, the acid hydrazide is condensed with various aldehydes or ketones. ijrrr.comnih.gov This reaction is often carried out in a protic solvent like ethanol, sometimes with a catalytic amount of acid. ijrrr.commdpi.com A variety of hydrazone derivatives have been synthesized using this approach, showcasing its versatility. nih.govnih.gov

The synthesis of 1,3,4-oxadiazoles from the acid hydrazide intermediate can be achieved through several cyclization strategies. A common method involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, which, after acidification, yields a 1,3,4-oxadiazole-2-thiol. researchgate.net Alternatively, the acid hydrazide can be reacted with an acyl chloride or a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to directly form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govijper.orgmdpi.com Another approach is the oxidative cyclization of hydrazones using reagents like iodine and yellow mercuric oxide. journalagent.com

Table 1: Synthesis of Hydrazone and Oxadiazole Derivatives

| Starting Material | Intermediate | Reagents for Derivatization | Product |

|---|---|---|---|

| Carboxylic Acid | Acid Hydrazide | Aldehydes/Ketones | Hydrazone |

| Carboxylic Acid | Acid Hydrazide | Carbon Disulfide, KOH; then Acid | 1,3,4-Oxadiazole-2-thiol |

Spiro-Compound Synthesis via this compound Precursors

Spirooxindoles, characterized by a spiro atom connecting the oxindole core to another ring system, are prominent structures in many natural products and synthetic compounds with significant biological activity. nih.govbeilstein-journals.orgunimi.it Isatin and its derivatives, which can be derived from oxindoles, are common starting materials for the synthesis of these complex three-dimensional molecules. beilstein-journals.orgrsc.orgthieme-connect.com

A prevalent strategy for constructing spirooxindoles is through multi-component reactions (MCRs), which offer efficiency and atom economy by combining three or more reactants in a single step. beilstein-journals.orgresearchgate.net These reactions often involve the condensation of an isatin derivative with various nucleophiles and electrophiles. For instance, the reaction of isatins, a β-diketone, and enamines can yield spirooxindoles. rsc.org Similarly, the reaction of isatins with ethyl cyanoacetate (B8463686) and 1,3-dicarbonyl compounds, sometimes under ball-milling conditions, provides an efficient and green route to substituted spirooxindoles. researchgate.net

Domino reactions, where a sequence of intramolecular reactions occurs, are also a powerful tool for spirooxindole synthesis. unimi.itrsc.orgresearchgate.net For example, a Michael-Michael-aldol cascade reaction can produce highly functionalized spirooxindole derivatives with excellent stereocontrol. rsc.org The synthesis of bispirooxindoles has been achieved through a three-component reaction of bis-isatins, malononitrile, and cyclic enolizable carbonyl compounds in ethylene (B1197577) glycol. researchgate.net

The versatility of isatin derivatives allows for the creation of a wide array of spiro-fused heterocyclic systems, including those containing pyrrolidine, pyrazoline, and dihydropyridine (B1217469) rings. nih.govbeilstein-journals.orgresearchgate.net The development of asymmetric synthetic methods for these compounds is an active area of research, with the goal of producing enantiomerically pure spirooxindoles for pharmaceutical applications. researchgate.netthieme-connect.com

Table 2: Examples of Spiro-Compound Synthesis from Isatin Derivatives

| Isatin Derivative | Reactants | Reaction Type | Spiro-Compound |

|---|---|---|---|

| N-Substituted Isatins | β-Diketone, Enamines | Condensation | Spirooxindole |

| Isatin Derivatives | Ethyl Cyanoacetate, 1,3-Dicarbonyl Compounds | Multicomponent Reaction | Substituted Spirooxindole |

| Bis-isatins | Malononitrile, Cyclic Enolizable Carbonyls | Three-Component Reaction | Bis-spirooxindole |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for the synthesis of this compound and related compounds. acs.org This includes the use of catalyst-free methodologies and benign solvents.

Catalyst-Free Methodologies

Catalyst-free reactions offer significant advantages by simplifying purification processes, reducing costs, and minimizing toxic waste. nih.gov Several catalyst-free methods for the synthesis of oxindole scaffolds have been reported. For example, a catalyst-free, one-pot synthesis of bis-spirooxindoles has been achieved through a three-component reaction in ethylene glycol at elevated temperatures. researchgate.net Another notable example is the catalyst-free 1,6-conjugate addition of indoles to para-quinone methides, leading to unsymmetrical triarylmethanes. rsc.org

A protocol for the preparation of methylthiomethyl (MTM) esters from carboxylic acids, including this compound, has been developed using dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source in a catalyst-free system. researchgate.net This method is noted for its operational simplicity and broad substrate scope. researchgate.net Furthermore, solvent-free conditions, often facilitated by microwave irradiation, have been successfully employed for the synthesis of hydrazone derivatives, demonstrating high efficiency and reduced environmental impact. minarjournal.comrsc.org

Use of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. amazon.comresearchgate.net Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com The synthesis of spirooxindole-containing 1,4-dihydropyridine (B1200194) derivatives has been successfully carried out in water through a one-pot, pseudo five-component condensation reaction. thieme-connect.com

Other green solvents that have found application in organic synthesis include supercritical carbon dioxide, ionic liquids, and polyethylene (B3416737) glycol (PEG). amazon.commdpi.comijcps.org For instance, the synthesis of 2-aminothiophenes has been achieved using a basic ionic liquid which acts as both the catalyst and the solvent. mdpi.com Bio-based solvents like cyclopentyl methyl ether are also being explored as viable alternatives to conventional organic solvents. rsc.org The use of solvent-free or "neat" reaction conditions represents the ultimate green approach, minimizing solvent waste entirely. rsc.orgresearchgate.net

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial production of oxindole derivatives necessitates synthetic routes that are not only high-yielding but also safe, cost-effective, and scalable. Many laboratory-scale syntheses of oxindoles utilize reagents and conditions that are not feasible for large-scale production. For example, the use of highly volatile, flammable, and hazardous solvents like carbon disulfide is problematic on an industrial scale. google.com Similarly, processes requiring cryogenic temperatures or high-pressure hydrogenation can be capital-intensive and pose safety challenges. google.comscispace.com

For a synthetic route to be industrially relevant, it should ideally involve readily available and inexpensive starting materials, use mild reaction conditions, and avoid complex purification methods like chromatography. thieme-connect.comgoogle.com The reductive cyclization of nitrophenylacetic acids is a common route to oxindoles, but some methods suffer from low yields or require harsh reagents. google.com An improved process for 6-chloro-oxindole involves the conversion of 2,5-dichloronitrobenzene to a dimethyl malonate ester, followed by hydrolysis and then a reductive cyclization using iron in acetic acid, which are more amenable to industrial scale-up. google.com

Medicinal Chemistry and Drug Discovery Applications of 6 Carboxyoxindole Derivatives

Structure-Activity Relationship (SAR) Studies of 6-Carboxyoxindole (B1588346) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies have been crucial in optimizing potency and selectivity.

The biological efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the indole (B1671886) ring and associated side chains. Research into inhibitors of receptor tyrosine kinases (RTKs) has shown that specific substitution patterns are critical for potent activity.

For instance, in a series of indole-6-carboxylate ester derivatives designed as potential anticancer agents, the substitution on a phenyl ring attached to a hydrazine-1-carbothioamide or oxadiazole moiety significantly influenced their inhibitory activity against different kinases. nih.gov A study demonstrated that an unsubstituted phenyl group (R=H) on a hydrazine-1-carbothioamide derivative resulted in the highest inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov In contrast, for derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the presence of a chloro group at the 4-position of the aromatic ring on an oxadiazole derivative (Compound 6c) yielded the most potent inhibition. nih.gov

Further SAR exploration in a series of indole-based VEGFR-2 inhibitors highlighted the importance of the core structure and its connectivity. The replacement of a 5-hydroxyindole (B134679) core with a 6-hydroxyindole (B149900) core showed that while the 6,5-bicyclic pyrimidine (B1678525) substitution was well-tolerated, a 6,6-substituted pyrimidine led to a more than 100-fold decrease in potency against VEGFR-2. nih.gov This indicates a strict spatial requirement for substituents relative to the indole core to maintain effective interaction with the target enzyme. nih.gov

The indole-6-carboxylic acid moiety is a pivotal structural feature that often plays a crucial role in the molecule's interaction with its biological target. chemimpex.comontosight.ai The carboxylic acid group, being a hydrogen bond donor and acceptor, can form key electrostatic interactions and hydrogen bonds within the active site of an enzyme, anchoring the inhibitor and contributing to its binding affinity.

In the context of allosteric inhibitors for the hepatitis C virus (HCV) NS5B polymerase, the carboxylic acid function of N-acetamide-indole-6-carboxylic acids was identified as a key pharmacophoric element. researchgate.net The significance of this group was further explored by evaluating acylsulfonamide and acylsulfamide surrogates, which aimed to mimic its electronic and interactive properties while potentially improving pharmacokinetic profiles. researchgate.net The ability of the carboxylic acid group to be chemically modified into esters or amides also provides a strategic handle for modulating properties like solubility and cell permeability, which are critical for drug development. ontosight.ai The transformation of the carboxylic acid to an alcohol, for example, can alter a compound's hydrophilicity. This versatility makes the indole-6-carboxylic acid scaffold a valuable starting point for generating compound libraries for high-throughput screening and lead optimization. chemimpex.com

Impact of Substitution Patterns on Biological Efficacy

Design and Synthesis of Novel this compound Analogues

The rational design and synthesis of novel analogues are at the heart of drug discovery. Leveraging the SAR insights, medicinal chemists have developed synthetic strategies to create new this compound derivatives with improved potency and selectivity for specific therapeutic targets.

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play critical roles in cellular processes like growth, differentiation, and metabolism. rsc.org Dysregulation of RTK signaling is a common feature in many cancers, making them prime targets for therapeutic intervention. rsc.orgdovepress.com Indole-based compounds, including derivatives of indole-6-carboxylic acid, have been extensively explored as RTK inhibitors. nih.govnih.gov

The general synthetic approach often begins with a commercially available indole-6-carboxylic acid or its ester form, such as methyl-1H-indole-6-carboxylate. nih.gov This starting material undergoes a series of reactions, including N-alkylation, hydrazinolysis to form a carbohydrazide, and subsequent cyclization with reagents like carbon disulfide to create heterocyclic systems such as oxadiazoles. nih.gov These heterocyclic moieties serve as scaffolds for introducing further diversity through the attachment of various substituted aromatic rings, guided by molecular docking studies to predict favorable binding interactions within the kinase active site. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is an RTK whose aberrant activation is linked to the development of several cancers, particularly non-small cell lung cancer. eco-vector.comresearchgate.net The development of EGFR inhibitors is a key strategy in oncology. delveinsight.com

A series of indole-6-carboxylate derivatives incorporating a hydrazine-1-carbothioamide scaffold were designed and synthesized to target EGFR. nih.gov Molecular docking studies suggested that these compounds could fit within the EGFR active site, mimicking the binding of known inhibitors. nih.gov Subsequent in vitro testing confirmed their anti-proliferative properties. Compound 4a , featuring an unsubstituted phenyl ring, emerged as the most potent EGFR inhibitor in this series, exhibiting significant cytotoxic effects against various cancer cell lines. nih.gov

| Compound | Structure | Target | IC50 (µM) | Cancer Cell Line IC50 (µM) |

|---|---|---|---|---|

| 4a | Hydrazine-1-carbothioamide derivative with R=H | EGFR | 0.08 | HepG2: 2.1, HCT-116: 3.5, A549: 4.9 |

| Erlotinib (Reference) | Quinazoline derivative | EGFR | 0.05 | HepG2: 2.5, HCT-116: 4.1, A549: 5.3 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. rsc.orgdovepress.com Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. nih.gov

Derivatives of indole-6-carboxylic acid have been successfully developed as potent VEGFR-2 inhibitors. In one study, a series of compounds featuring a 1,3,4-oxadiazole (B1194373) ring attached to the indole-6-yl core were synthesized. nih.gov The SAR studies revealed that substituting a linked phenyl ring with a 4-chloro group (Compound 6c ) produced the highest VEGFR-2 inhibitory activity. nih.gov

Another research effort focused on core replacements in a series of potent VEGFR-2 inhibitors. nih.gov This work demonstrated that 6-hydroxy-4-azaindole derivatives could act as potent VEGFR-2 inhibitors, highlighting the flexibility of the connectivity between the core structure and the hinge-binding region of the kinase. nih.gov

| Compound | Description | Target | Potency (IC50 or Assay Result) | Source |

|---|---|---|---|---|

| 6c | Oxadiazole derivative with 4-chlorophenyl substitution | VEGFR-2 | IC50: 0.07 µM | nih.gov |

| Sorafenib (Reference) | Multi-kinase inhibitor | VEGFR-2 | IC50: 0.06 µM | nih.gov |

| 26 | 6-Hydroxy-4-azaindole derivative | VEGFR-2 | Biochemical Assay: 450 nM, Cell Assay: 55 nM | nih.gov |

| 29 | 6-Hydroxyindole with 6,5-byclic pyrimidine | VEGFR-2 | Biochemical Assay: 20 nM, Cell Assay: 3 nM | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Exploration of Multi-Targeting Agents

The development of multi-target agents represents a significant strategy in cancer therapy, aiming to overcome the complexities of cancer cell signaling and resistance mechanisms. nih.gov Derivatives of indole-6-carboxylic acid have been explored as scaffolds for such multi-targeting agents. nih.gov Researchers have synthesized and investigated two distinct series of these derivatives, one targeting the Epidermal Growth Factor Receptor (EGFR) and the other targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Both EGFR and VEGFR are frequently overexpressed in various cancers, making them key targets for therapeutic intervention. nih.gov By designing molecules that can inhibit one or both of these critical receptor tyrosine kinases, it is possible to create more effective antiproliferative agents. nih.gov This approach involves creating hydrazone derivatives for EGFR targeting and oxadiazole derivatives for VEGFR-2 targeting, both originating from the indole-6-carboxylic acid core structure. nih.gov The rationale is that simultaneously hitting multiple pathways essential for tumor growth and angiogenesis can lead to improved therapeutic outcomes. nih.govekb.eg

Development of Antitumor Agents

The this compound scaffold and its parent indole-6-carboxylic acid structure are valuable starting points for the development of novel antitumor agents. nih.govrsc.orgnih.gov Research has focused on modifying this core to enhance potency and selectivity against cancer cells through various mechanisms, including direct cytotoxicity, induction of programmed cell death (apoptosis), and disruption of the cell division cycle. nih.govbiomolther.org

The antitumor potential of new chemical entities is initially assessed by evaluating their cytotoxic effects on various cancer cell lines. Derivatives of indole-6-carboxylic acid have been tested against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116, HT-29) and cervical cancer (HeLa). nih.gov

In one study, two series of indole-6-carboxylic acid derivatives were synthesized, with compounds 3b (an EGFR-targeting hydrazone derivative) and 6e (a VEGFR-2-targeting oxadiazole derivative) emerging as highly potent. nih.gov These compounds demonstrated significant antiproliferative activity against HCT-116, HeLa, and HT-29 cell lines. nih.gov The structure-activity relationship analysis indicated that the presence of an aryl or heteroaryl fragment is crucial for the antitumor activity. nih.gov Similarly, other indole derivatives have shown selective cytotoxicity against HCT-116 and HT-29 cell lines. nih.gov For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives exhibited potent activity against the HCT-116 cell line, with IC₅₀ values as low as 7.1 µM. nih.gov

Table 1: Cytotoxicity of Selected Indole and Oxindole (B195798) Derivatives in Cancer Cell Lines

| Compound | Target/Class | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 3b | EGFR-targeting Indole-6-carboxylic acid derivative | HCT-116 | Data not specified | nih.gov |

| Compound 6e | VEGFR-2-targeting Indole-6-carboxylic acid derivative | HeLa | Data not specified | nih.gov |

| Compound 4g | 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 | 7.1 ± 0.07 | nih.gov |

| Compound 4a | 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 | 10.5 ± 0.07 | nih.gov |

| Compound 4c | 2-oxoindolin-3-ylidene thiazole (B1198619) derivative | HepG2 | 3.13 | rsc.org |

| Sunitinib (Reference) | VEGFR-2 Inhibitor | HepG2 | IC₅₀ 0.167 µM (VEGFR-2 inhibition) | rsc.org |

A key mechanism through which anticancer agents eliminate tumor cells is the induction of apoptosis. waocp.orgfrontiersin.org Studies on indole-6-carboxylic acid derivatives revealed that the most promising compounds, 3b and 6e , were capable of inducing the extrinsic apoptosis pathway. nih.gov Further investigation into the mechanisms of related oxindole derivatives has provided more detailed insights. For example, compound 4c , a 2-oxoindolin-3-ylidene thiazole derivative, was shown to promote apoptosis by significantly upregulating the expression of caspase-3 and caspase-9, which are critical executioner and initiator caspases in the apoptotic cascade. rsc.org The apoptotic effect of various novel compounds is often confirmed using techniques like Annexin V-FITC/PI staining with flow cytometry, which can distinguish between early and late apoptotic cells. biomolther.orgmdpi.com

Disruption of the cell cycle is another established strategy for inhibiting cancer cell proliferation. nih.govnih.gov Indole and oxindole derivatives have been shown to arrest the cell cycle at different phases. The potent indole-6-carboxylic acid derivatives 3b and 6e were found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint that ensures cells are ready for mitosis; arresting cells here prevents them from dividing. biomolther.org Other related heterocyclic compounds also demonstrate this ability. For instance, certain synthetic homoisoflavane derivatives induced cell cycle arrest at the G2/M phase in HCT116 cells. biomolther.org In contrast, some 2-oxoindolin-3-ylidene thiazole derivatives were found to cause cell cycle arrest in the G0/G1 phase. rsc.org This indicates that the specific chemical structure of the derivative can influence which checkpoint in the cell cycle is targeted. mdpi.com

Induction of Apoptosis Pathways

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used in drug design to predict and analyze the interactions between a small molecule (ligand) and its biological target, typically a protein receptor. mdpi.comnih.govekb.eg These studies provide insights into the binding affinity and orientation of a compound within the active site of a target, guiding the rational design of more potent and selective inhibitors. ekb.egnih.gov

For derivatives of this compound's parent structure, indole-6-carboxylic acid, molecular docking studies have been instrumental in understanding their mechanism of action. nih.gov Docking simulations were performed to study the binding patterns of the synthesized hydrazone and oxadiazole derivatives within the active sites of EGFR and VEGFR-2, respectively. nih.gov The results were compared to standard inhibitors for these kinases, helping to validate the binding modes and explain the observed biological activity. nih.gov

Similarly, docking studies of 2-oxoindolin-3-ylidene thiazole derivatives confirmed strong binding interactions within the VEGFR-2 active site. rsc.org These computational analyses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For example, docking studies of benzimidazole (B57391) derivatives targeting EGFR showed interactions similar to the known inhibitor erlotinib, providing a structural basis for their inhibitory effects. mdpi.comnih.gov These in silico findings are crucial for the lead optimization process, allowing for the design of new analogs with improved binding affinity and, consequently, enhanced antitumor activity. nih.gov

In Silico Prediction of Biological Activity

In the realm of modern drug discovery, in silico prediction of biological activity serves as a crucial initial step to forecast the therapeutic potential and pharmacokinetic properties of novel chemical entities. This computational approach allows for the early-stage identification of promising candidates and the elimination of those with a low probability of success, thereby saving significant time and resources. nih.gov

Various computational tools and methodologies are employed to predict the biological activity spectra of newly synthesized compounds. For instance, the Prediction of Activity Spectra for Substances (PASS) online tool analyzes the chemical structure of a compound to predict its potential pharmacological effects. clinmedkaz.org Studies on piperidine (B6355638) derivatives, for example, have utilized such tools to identify potential targets, including enzymes, receptors, and ion channels, suggesting a wide range of possible applications in areas like cancer and central nervous system disorders. clinmedkaz.org

Similarly, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction studies are vital for evaluating the drug-like properties of compounds. plos.org Research on 1-piperazine indole hybrids with nicotinic amide and nicotinic acid analogs has demonstrated the use of tools like ADMETlab 2.0 and Molinspiration software to assess physicochemical, safety, and pharmacokinetic profiles. nih.gov These studies indicated that many of the designed compounds possessed favorable characteristics, with some showing potential as kinase inhibitors, enzyme inhibitors, and GPCR ligands. nih.gov

Molecular docking is another powerful in silico technique used to predict the binding affinity and interaction of a small molecule with a protein target. researchgate.net This method was employed to study N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as potential fibroblast growth factor 1 (FGF1) inhibitors. researchgate.net The results of such docking studies can reveal low binding energies and good affinity for the active site of the target protein, suggesting potential therapeutic efficacy. researchgate.net

In the context of indole derivatives, in silico predictions have been used to guide the synthesis and selection of compounds for further pharmacological testing. For example, PASS calculations for C-3 substituted indole derivatives indicated that several compounds possessed cytoprotective and membrane-protective properties. nih.gov Furthermore, in silico studies on new indole-6-carboxylic acid derivatives helped to identify compounds that met the requirements for EGFR allosteric inhibitory activity. researchgate.net

These computational approaches provide valuable insights into the potential biological activities of novel compounds, guiding the drug discovery process and facilitating the rational design of new therapeutic agents.

Investigation of Other Potential Biological Activities

Derivatives of indole have demonstrated notable anti-inflammatory activities through various mechanisms. Studies have shown that certain indole-imidazolidine hybrids can reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Specifically, compounds LPSF/NN-52 and LPSF/NN-56, which are 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one derivatives, have shown promising anti-inflammatory and antinociceptive effects. nih.gov

In other research, indole derivatives of ursolic acid were found to significantly reduce the levels of inorganic nitric oxide in LPS-induced macrophages. chemrxiv.org Compounds 3 and 6 from this study also decreased the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, and PGE2) and increased the level of the anti-inflammatory cytokine IL-10. chemrxiv.org Furthermore, these derivatives inhibited the protein expression of iNOS and COX-2, key mediators of inflammation. chemrxiv.org

Novel 7-(Trifluoromethyl) substituted indolizine (B1195054) derivatives have also been identified as selective inhibitors of the COX-2 enzyme, TNF-α, and IL-6. nih.gov For instance, compound 4d significantly reduced COX-2 levels, while compounds 4e, 4f, and 4a effectively lowered TNF-α levels. nih.gov Additionally, compounds 4f, 4g, and 4d demonstrated a reduction in IL-6 levels. nih.gov

The anti-inflammatory potential of various heterocyclic compounds containing the 1,2,4-triazole (B32235) ring has also been explored. mdpi.com Some of these derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, with some exhibiting better or comparable activity to the standard drug celecoxib. mdpi.com They have also been effective in reducing the expression of pro-inflammatory mediators like PGE2, TNF-α, and IL-6. mdpi.com

The table below summarizes the anti-inflammatory activity of selected indole and related derivatives.

| Compound/Derivative Class | Mechanism of Action | Key Findings |

| Indole-imidazolidine derivatives (LPSF/NN-52, LPSF/NN-56) | Reduction of leukocyte migration and pro-inflammatory cytokine release (TNF-α, IL-1β). nih.gov | Exhibited significant anti-inflammatory and antinociceptive activities. nih.gov |

| Indole derivatives of ursolic acid (Compounds 3 and 6) | Inhibition of nitric oxide, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, PGE2), and inflammatory mediators (iNOS, COX-2). chemrxiv.org | Significantly reduced inflammation in macrophage models. chemrxiv.org |

| 7-(Trifluoromethyl) substituted indolizine derivatives (4a, 4d, 4e, 4f, 4g) | Selective inhibition of COX-2, TNF-α, and IL-6. nih.gov | Demonstrated significant reduction in key inflammatory markers. nih.gov |

| 1,2,4-Triazole derivatives | Inhibition of COX-1 and COX-2 enzymes; reduction of pro-inflammatory mediators (PGE2, TNF-α, IL-6). mdpi.com | Some derivatives showed higher anti-inflammatory activity than celecoxib. mdpi.com |

A variety of indole and carbazole (B46965) derivatives have been investigated for their potential as antiviral agents against a range of DNA and RNA viruses. jrespharm.commdpi.com

Research into carboxyl-containing heteroaryldihydropyrimidine derivatives has identified compounds with significant activity against the Hepatitis B virus (HBV). nih.gov Several of these derivatives showed moderate to excellent antiviral activity, with some exhibiting greater potency than the control drug, lamivudine. nih.gov For instance, compound 6a-25 displayed an EC50 value of 0.024 μM, and compound 6b-9 had an EC50 of 0.021 μM, both demonstrating strong anti-HBV effects. nih.gov Structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group and the introduction of different ring systems significantly influenced antiviral potency. nih.gov

Derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have been synthesized and evaluated for their activity against HIV-1. nih.gov Hyperbranched derivatives, in particular, have shown promise as potential antiviral lead compounds. nih.gov

Additionally, certain 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety have exhibited moderate antiviral activity against viruses such as vesicular stomatitis virus (VSV) and respiratory syncytial virus (RSV). jrespharm.com For example, compound 11 was active against both VSV and RSV with an EC50 of 2 µM. jrespharm.com

A specific 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative has been shown to completely suppress the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru This compound demonstrated a high selectivity index, indicating its potential for further study. actanaturae.ru

The table below presents the antiviral activity of selected derivatives.

| Compound/Derivative Class | Target Virus | Activity (EC50/IC50) | Key Findings |

| Carboxyl-containing heteroaryldihydropyrimidines | Hepatitis B Virus (HBV) | 0.021–9.98 μM | Several compounds were more potent than lamivudine. nih.gov |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) derivatives | HIV-1 | - | Hyperbranched structures showed potential as antiviral leads. nih.gov |

| 4-Thiazolidinone derivatives | Vesicular Stomatitis Virus (VSV), Respiratory Syncytial Virus (RSV) | 2–9 μM | Moderate activity against RNA viruses. jrespharm.com |

| 6-Bromo-indole derivative | SARS-CoV-2 | IC50 = 1.84 μM | Completely suppressed viral replication in vitro. actanaturae.ru |

Indole derivatives have been a subject of interest for their antioxidant properties, which are evaluated through various assays such as DPPH radical scavenging, metal chelating, and reducing power tests.

A study on C-3 substituted indole derivatives revealed that compounds with a pyrrolidinedithiocarbamate moiety, specifically derivatives 11 and 12 , exhibited the highest DPPH scavenging activity, being over 6 and 7 times more effective than the parent compound, gramine. nih.gov These compounds also demonstrated significant cytoprotective effects against oxidative hemolysis. nih.gov For example, compound 14 showed statistically higher cytoprotective activity than the standard antioxidant Trolox. nih.gov

In another study, new ester and amide derivatives of indole-2-carboxylic acid were synthesized and evaluated. fabad.org.tr Compounds 5 and 6 (N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives) showed notable scavenging effects against DPPH radicals and excellent reducing power, comparable to the standard antioxidant BHT. fabad.org.tr All tested compounds in this series also displayed potent Fe2+ chelating activity, surpassing that of EDTA. fabad.org.tr

The modification of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives also resulted in enhanced antioxidant activity. ui.ac.id While isatin itself showed no antioxidant activity at a 5 mg/L concentration in a DPPH assay, its derivatives, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, exhibited inhibition percentages of approximately 30.25% and 40.43%, respectively. ui.ac.id

Furthermore, research on naphthalenic compounds isolated from Rhamnus nakaharai, such as 6-methoxysorigenin (B1253971) and its derivatives, has highlighted their antioxidant potential. nih.gov 6-methoxysorigenin demonstrated potent DPPH radical scavenging, metal chelating, and anti-lipid peroxidation activities. nih.gov

The following table summarizes the antioxidant activities of various indole and related derivatives.

| Compound/Derivative Class | Assay | Key Findings |

| C-3 Substituted Indole Derivatives | DPPH Scavenging, Cytoprotection | Derivatives 11 and 12 showed high radical scavenging. Compound 14 had superior cytoprotective activity to Trolox. nih.gov |

| Indole-2-carboxylic Acid Ester and Amide Derivatives | DPPH Scavenging, Reducing Power, Fe2+ Chelating | Compounds 5 and 6 had excellent reducing power. All derivatives showed strong Fe2+ chelating activity. fabad.org.tr |

| Quinoline-4-carboxylic Acid Derivatives from Isatin | DPPH Assay | Derivatives showed significantly improved antioxidant activity compared to isatin. ui.ac.id |

| 6-Methoxysorigenin and its derivatives | DPPH Scavenging, Metal Chelating, Anti-lipid Peroxidation | 6-methoxysorigenin was a potent antioxidant, with activity linked to its 1,8-dihydroxyl groups. nih.gov |

Indole derivatives represent a significant class of compounds in the development of new antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi, including drug-resistant strains. nih.gov

Studies on new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown significant antibacterial activity against Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis. nih.gov These compounds also exhibited good antifungal activity, particularly against Candida species, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov The indole-triazole derivative, compound 3d , was identified as a promising lead for both antibacterial and antifungal applications. nih.gov

Another area of research involves 6-bromoindolglyoxylamide polyamine derivatives, which have shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and S. intermedius. nih.gov Polyamine 3 , containing a spermine (B22157) chain, was particularly potent and also enhanced the activity of antibiotics against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Its mechanism is believed to involve the rapid permeabilization and depolarization of bacterial membranes. nih.gov

Carbazole derivatives have also been investigated for their antimicrobial properties. mdpi.com Certain 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives demonstrated strong action against Gram-positive bacteria, with S. aureus being more sensitive than S. epidermidis. mdpi.com For several of these compounds, the MIC against S. aureus and S. epidermidis was 32 µg/mL. mdpi.com

The antibacterial activity of isatin and its derivatives has been noted against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Isatin itself has shown MIC values as low as <1.0 µg/mL against Campylobacter strains. mdpi.com

The table below provides a summary of the antimicrobial activities of these indole and related derivatives.

| Compound/Derivative Class | Target Microorganisms | MIC Range (µg/mL) | Key Findings |

| Indole-1,2,4-triazole/1,3,4-thiadiazole Derivatives | S. aureus, MRSA, E. coli, B. subtilis, Candida spp. | 3.125-50 | Broad-spectrum activity; compound 3d is a promising lead. nih.gov |

| 6-Bromoindolglyoxylamide Polyamines | S. aureus, S. intermedius, P. aeruginosa | - | Polyamine 3 showed potent activity and antibiotic enhancement. nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | S. aureus, S. epidermidis, E. coli | 32-64 | Strongest activity against Gram-positive bacteria. mdpi.com |

| Isatin and its Derivatives | Campylobacter jejuni, Campylobacter coli | <1.0-16.0 | Potent activity against Campylobacter strains. mdpi.com |

The serotonin (B10506) system, particularly the 5-HT1A and 5-HT2A receptors, is a key target for the treatment of various central nervous system disorders. Indole derivatives have been a focus of research for developing ligands for these receptors.

A study focused on the synthesis and evaluation of indole derivatives D2AAK5, D2AAK6, and D2AAK7 as ligands for serotonin 5-HT1A and 5-HT2A receptors. mdpi.com These compounds were synthesized from 6-fluoroindole (B127801) through a multi-step process. mdpi.com The investigation of these molecules contributes to the understanding of how structural modifications to the indole core can influence binding affinity and selectivity for these specific serotonin receptor subtypes.

Research into N-arylsulfonylindole derivatives has identified potent ligands for the human serotonin 5-HT6 receptor. nih.gov The 5-methoxy-1-benzenesulfonyl analogue (compound 19) showed high affinity. nih.gov Interestingly, it was found that a substituent at the 2-position of the indole ring could replace the arylsulfonyl group at the 1-position without loss of affinity. nih.gov This finding provided insights into the binding conformation of the aminoethyl side chain at the receptor. nih.gov Compounds 19 and 49 (1,3,4,5-tetrahydrobenz[c,d]indole) displayed good selectivity over other serotonin receptors. nih.gov

Furthermore, 1,3,5-triazine (B166579) derivatives have emerged as a novel class of potent 5-HT6 receptor ligands, lacking the traditional indole or sulfone moiety. mdpi.comnih.gov A derivative of MST4, specifically 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3), was identified as a potent and selective 5-HT6R ligand with a Ki of 13 nM. mdpi.com

Indene-based scaffolds have also been designed to create novel serotonin 5-HT6 receptor ligands. rsc.org Both (Z)-arylmethylideneindenes and indenylsulfonamides have demonstrated binding to the 5-HT6 receptor, with some indenylsulfonamides showing Ki values as low as 20.2 nM. rsc.org

The table below summarizes the findings from studies on serotonin receptor ligands.

| Compound Class | Target Receptor(s) | Key Findings |

| Indole derivatives (D2AAK5, D2AAK6, D2AAK7) | 5-HT1A, 5-HT2A | Synthesized as potential ligands for these receptors. mdpi.com |

| N-Arylsulfonylindole derivatives | 5-HT6 | Potent ligands with high affinity; provided insights into binding conformation. nih.gov |

| 1,3,5-Triazine derivatives | 5-HT6 | Novel, potent, and selective ligands for the 5-HT6 receptor. mdpi.comnih.gov |

| Indene-based scaffolds | 5-HT6 | Indenylsulfonamides showed high affinity with Ki values as low as 20.2 nM. rsc.org |

Potential as HIV-1 Integrase Inhibitors (through 5,6-dihydroxyindole-2-carboxylic acid analogues)

The development of novel Human Immunodeficiency Virus Type 1 (HIV-1) integrase inhibitors is a critical area of antiviral research. A promising strategy has emerged from the exploration of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and its analogues. These compounds serve as conformationally constrained mimics of the acrylate (B77674) portion of Caffeic Acid Phenethyl Ester (CAPE), a natural product with known anti-integrase activity. The core structure of these analogues, the indole-2-carboxylic acid scaffold, is pivotal to their mechanism of action.

Research into this class of compounds has revealed that the indole nucleus and the C2-carboxyl group are crucial for chelating with the two magnesium ions (Mg²⁺) present in the active site of the HIV-1 integrase enzyme. mdpi.comnih.gov This interaction is fundamental for inhibiting the strand transfer step of viral DNA integration into the host genome. mdpi.com

Further structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the indole ring can significantly impact the inhibitory potency. For instance, the introduction of a long branch at the C3 position of the indole core has been shown to improve interactions with a hydrophobic pocket near the enzyme's active site. mdpi.com Similarly, substitutions at the C6 position, such as with a halogenated benzene (B151609) ring, can enhance the binding affinity, likely through π-π stacking interactions with the viral DNA. rsc.org

A series of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 integrase. The findings underscore the potential of this scaffold in developing new anti-HIV drugs. mdpi.comnih.gov One derivative, compound 20a , which features specific substitutions to optimize these interactions, has demonstrated a particularly high inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 3 | Basic indole-2-carboxylic acid derivative. | - |

| 17b | Derivative with modifications for enhanced binding. | - |

| 20a | Optimized derivative with a long branch at C3. | 0.13 |

| 20b | Derivative with modifications for enhanced binding. | - |

| 17a | Derivative with a C6 halogenated benzene ring. | 3.11 |

Data sourced from multiple studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. mdpi.comrsc.org

These findings suggest that the this compound framework, which contains the key carboxylic acid moiety and a related indole core, holds significant promise as a template for designing novel and potent HIV-1 integrase inhibitors.

Late-Stage Functionalization in Drug Discovery Programs

Late-stage functionalization (LSF) has become a transformative strategy in medicinal chemistry, enabling the direct modification of complex molecules at a late point in their synthesis. bohrium.com This approach is particularly valuable in drug discovery programs as it allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. unifi.itgithub.io For a scaffold like this compound, LSF offers a powerful toolkit to diversify the core structure and fine-tune its biological activity.

The indole nucleus, a close relative of the oxindole core, has been the subject of extensive LSF research. Methodologies such as C-H activation and functionalization have been developed to introduce a wide range of substituents at various positions of the indole ring with high chemo- and regioselectivity. researchgate.net These reactions are often performed under mild conditions and tolerate a broad spectrum of functional groups, making them ideal for application to complex, drug-like molecules. bohrium.comgithub.io

The application of these and other LSF strategies to this compound could accelerate the discovery of new therapeutic agents. By selectively modifying the oxindole core, medicinal chemists can systematically probe the effects of different functional groups on target engagement, selectivity, and metabolic stability, without the need for lengthy de novo syntheses for each new analogue. unifi.it

Analytical Methodologies for 6 Carboxyoxindole and Its Derivatives

Chromatographic Separation and Detection Methods

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. lcservicesltd.co.uk In the context of 6-carboxyoxindole (B1588346), which is a relatively non-volatile compound, derivatization is often a necessary prerequisite for GC analysis. This process converts the analyte into a more volatile and thermally stable derivative suitable for the GC system. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column. msu.edu The retention time, which is the time it takes for a compound to travel through the column, is a key parameter for identification. msu.edu

A variety of detectors can be coupled with GC to identify and quantify the separated compounds. chromatographytoday.com The selection of a detector is contingent on the properties of the analyte and the sensitivity required.

Flame Ionization Detector (FID): FID is a widely used detector in GC. It works by pyrolyzing the eluted compounds in a hydrogen-air flame, which produces ions. The resulting current is proportional to the amount of organic analyte, making it a quantitative detector. chromatographytoday.com

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as halogens. It operates by emitting beta particles that ionize the carrier gas, creating a steady current. When an electronegative analyte passes through, it captures electrons, causing a decrease in the current that is measured. chromatographytoday.comcdc.gov

Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is highly selective for nitrogen- and phosphorus-containing compounds. chromatographytoday.com This makes it particularly useful for the analysis of many derivatives of this compound.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides not only quantification but also structural information, enabling definitive identification of the analytes. wikipedia.org The MS detector ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. etamu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgresearchgate.net This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it typically does not require derivatization. ub.edu In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. wikipedia.org The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds due to its high specificity. wikipedia.org For the analysis of this compound, which is not inherently volatile, a derivatization step is typically required to convert it into a form suitable for GC analysis. Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. msu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. etamu.edu GC-MS has been successfully used for the identification and quantification of various indole (B1671886) derivatives in complex matrices. nih.govnotulaebotanicae.ro

Validation of Analytical Methods

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. elementlabsolutions.comdemarcheiso17025.com It ensures the reliability, reproducibility, and accuracy of the analytical results. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity. ich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation that define the lower limits of an analytical method's performance.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. fudschem.comd-nb.info It is the concentration that gives a signal that is statistically different from the background noise, often defined as three times the standard deviation of the blank. demarcheiso17025.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. fudschem.comd-nb.info The LOQ is typically defined as ten times the standard deviation of the blank or the concentration at which the signal-to-noise ratio is 10:1. d-nb.info

The determination of LOD and LOQ is crucial for ensuring that an analytical method is sensitive enough for its intended application.

Table 1: Illustrative LOD and LOQ Data for Analytical Methods

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| LOD | 0.1 µg/mL | 0.05 µg/mL | 0.005 µg/mL |

| LOQ | 0.3 µg/mL | 0.15 µg/mL | 0.015 µg/mL |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.

Recovery and Linearity

Recovery and linearity are key validation parameters that assess the accuracy and range of an analytical method.

Recovery: Recovery studies are performed to evaluate the accuracy of a method by determining the amount of analyte that can be extracted from a sample matrix. thermofisher.com This is typically done by spiking a blank sample with a known concentration of the analyte and then analyzing the sample. The percentage of the spiked analyte that is detected is the recovery. An acceptable recovery range is generally considered to be 80-120%. woongbee.combiosensis.com

Linearity: Linearity demonstrates that there is a proportional relationship between the concentration of the analyte and the response of the analytical method over a specific range. quansysbio.com To assess linearity, a series of standards of known concentrations are analyzed, and the responses are plotted against the concentrations. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the resulting calibration curve, with a value close to 1 indicating good linearity. demarcheiso17025.com

Table 2: Example of a Linearity Study

| Concentration (µg/mL) | Instrument Response (Area Units) |

| 0.5 | 1500 |

| 1.0 | 3100 |

| 2.5 | 7400 |

| 5.0 | 15200 |

| 10.0 | 30500 |

This table presents hypothetical data for illustrative purposes.

Table 3: Example of a Recovery Study

| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Plasma | 1.0 | 0.95 | 95 |

| Urine | 1.0 | 0.88 | 88 |

| Tissue Homogenate | 1.0 | 0.92 | 92 |

This table presents hypothetical data for illustrative purposes.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. jrespharm.com These parameters are typically assessed during the validation of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Research Findings

In a study validating an LC-MS/MS method for indoxyl sulfate (B86663), accuracy was determined by comparing the measured concentration in quality control (QC) samples to their known concentrations. nih.gov Precision was evaluated by analyzing replicates of these QC samples on the same day (intra-day precision) and on different days (inter-day precision), and is typically expressed as the relative standard deviation (%RSD). nih.govresearchgate.net

The acceptance criteria for accuracy and precision in bioanalytical method validation, as stipulated by regulatory guidelines, generally require the mean accuracy to be within ±15% of the nominal value (and ±20% at the lower limit of quantification, LLOQ) and the precision (%RSD) not to exceed 15% (20% for LLOQ). nih.govstanford.edu

The following tables present the accuracy and precision data from the validation of an LC-MS/MS method for indoxyl sulfate in human plasma and other biological matrices. nih.gov This data serves as a representative example of the performance of a validated method for a related indole derivative.

Table 1: Intra-day and Inter-day Accuracy and Precision for Indoxyl Sulfate in Human Plasma Data derived from a study on a related indole derivative, indoxyl sulfate, and is presented as a representative example. nih.gov

| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 0.1 | 104.8 | 4.0 | 102.5 | 4.3 |

| Low | 0.3 | 97.7 | 2.5 | 99.5 | 2.8 |

| Medium | 7.5 | 100.4 | 1.8 | 101.2 | 2.1 |

| High | 75 | 99.6 | 1.5 | 100.7 | 1.9 |

Table 2: Accuracy and Precision for Indoxyl Sulfate in Other Biological Matrices (Intra-day) Data derived from a study on a related indole derivative, indoxyl sulfate, and is presented as a representative example. nih.gov

| Matrix | QC Level | Nominal Conc. (µg/mL) | Accuracy (%) | Precision (%RSD) |

| Goat Plasma | Low | 0.3 | 100.8 | 1.5 |

| High | 75 | 102.1 | 1.2 | |

| Pig Plasma | Low | 0.3 | 107.3 | 2.1 |

| High | 75 | 101.5 | 1.7 | |

| Rat Plasma | Low | 0.3 | 103.2 | 1.9 |

| High | 75 | 100.9 | 1.4 | |

| Mouse Plasma | Low | 0.3 | 105.6 | 2.0 |

| High | 75 | 101.8 | 1.6 | |

| Cell Lysate | Medium | 7.5 | 102.7 | 1.3 |

The data presented in these tables indicate that the LC-MS/MS method for the related compound, indoxyl sulfate, is highly accurate and precise, with values well within the accepted regulatory limits. nih.gov This suggests that a similarly validated method for this compound would be expected to yield reliable and reproducible quantitative data, which is essential for its application in research and clinical settings.

Future Research Directions and Translational Prospects for 6 Carboxyoxindole

Exploration of Additional Biological Targets and Pathways

While initial studies have linked the oxindole (B195798) core to the inhibition of protein kinases, a comprehensive understanding of the full spectrum of biological targets for 6-carboxyoxindole (B1588346) and its derivatives is still emerging. Future research should systematically explore other potential molecular targets and signaling pathways. Derivatives of the closely related indole-6-carboxylic acid have been synthesized and investigated for their potential to act as multi-target antiproliferative agents by targeting key regulators of cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov The oxindole scaffold itself is a component of inhibitors targeting a variety of kinases, including the double-stranded RNA-dependent protein kinase (PKR), a key player in the cellular stress response and innate immunity. merckmillipore.comsigmaaldrich.com

Further screening of this compound and its analogues against diverse panels of kinases and other enzyme families, such as phosphatases, could reveal novel and unexpected biological activities. nih.gov Investigating its influence on metabolic pathways within cancer cells is another promising direction, as targeting cellular metabolism is an emerging cancer therapy strategy. nih.gov Given the structural similarities to known bioactive molecules, there is potential for this compound derivatives to modulate pathways involved in neurodegenerative diseases or inflammatory conditions.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein target. nih.govopentargets.orgmdpi.com Developing this compound into a highly selective and potent chemical probe would be an invaluable tool for dissecting complex biological pathways. This involves creating derivatives with high affinity for a single target, which can then be used to validate that target's role in disease. opentargets.org Resources like the Chemical Probes Portal and Probe Miner provide frameworks for the systematic evaluation of compounds for their suitability as chemical probes, assessing factors like potency, selectivity, and cell permeability. opentargets.orgchemicalprobes.org

An ideal chemical probe based on the this compound scaffold would be accompanied by a closely related but biologically inactive control molecule. This pair of molecules allows researchers to distinguish on-target effects from off-target or non-specific effects. The development of such probes could be guided by activity-based protein profiling (ABPP), a technique that uses reactive probes to covalently label the active sites of enzymes, enabling the study of their function in complex biological samples. beilstein-journals.org

Advanced Synthetic Strategies for Complex this compound Derivatives

The therapeutic potential of this compound can be significantly expanded through the synthesis of diverse and structurally complex derivatives. While foundational synthetic routes to the core structure exist, future efforts should focus on developing more advanced and efficient synthetic methodologies. ugm.ac.idrsc.orgresearchgate.net This includes the exploration of novel catalytic methods, such as those employing transition metals like rhodium or copper, to facilitate the construction of complex spirooxindole architectures. researchgate.netacs.orgunimi.it

Diversity-oriented synthesis (DOS) is a strategy that could be employed to rapidly generate a wide array of this compound analogues from a common starting material. mcmaster.ca This approach, combined with modern synthetic techniques like flow chemistry, could accelerate the discovery of new derivatives with improved biological activity. numberanalytics.com Furthermore, the development of stereoselective synthesis methods will be crucial for producing enantiomerically pure compounds, which is often a requirement for optimal pharmacological activity and reduced side effects. unimi.itnumberanalytics.com The synthesis of various heterocyclic derivatives fused to the this compound core represents another promising avenue for creating novel chemical entities. beilstein-journals.orgchemistry-chemists.comnih.govnih.gov

| Synthetic Strategy | Description | Potential Application for this compound |

| Diversity-Oriented Synthesis (DOS) | A synthetic approach that aims to create a large collection of structurally diverse molecules from simple starting materials in a few steps. mcmaster.ca | Rapid generation of a library of this compound derivatives for high-throughput screening. mcmaster.ca |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion, allowing for better control over reaction parameters. numberanalytics.com | Scalable and efficient production of key this compound intermediates and final compounds. numberanalytics.com |

| Asymmetric Catalysis | The use of chiral catalysts to produce an excess of one enantiomer of a chiral product. numberanalytics.com | Synthesis of enantiomerically pure this compound derivatives to investigate stereospecific biological activity. unimi.itnumberanalytics.com |

| Spirocyclization Reactions | Reactions that form a spirocyclic system, where two rings are connected through a single atom. researchgate.netunimi.it | Creation of novel, three-dimensional this compound analogues with unique pharmacological profiles. researchgate.netunimi.it |

Computational Chemistry in this compound Research